molecular formula C7H6ClF3N2 B066441 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine CAS No. 175277-32-4

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Cat. No. B066441
CAS RN: 175277-32-4
M. Wt: 210.58 g/mol
InChI Key: QKXBEKRDGUZIFQ-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2 . It has a molecular weight of 210.58 g/mol . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine includes seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.58 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The compound has a complexity of 185 .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit numerous pharmacological activities, including but not limited to:

Synthetic Approaches

The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . For example, the first step was carried out by N-oxidation of 6-chloro-2,4-diaminopyrimidine using (30%, 0.5 mL) H2O2 in the presence of CoFe2O4 magnetic nanocatalyst (5 mol%) in 5 ml ethanol under reflux conditions for 60 min to get 2,6-diamino-4-chloro-pyrimidine N-oxide .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Future Directions

Trifluoromethylpyridines, which are structurally similar to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are expected to find many novel applications in the future due to their unique physicochemical properties . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBEKRDGUZIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371407
Record name 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175277-32-4
Record name 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-32-4
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